molecular formula C11H12N2O2 B11898164 ethyl 2-amino-1H-indole-6-carboxylate

ethyl 2-amino-1H-indole-6-carboxylate

Cat. No.: B11898164
M. Wt: 204.22 g/mol
InChI Key: LQWNFQGVBSDEQB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole-Based Chemical Research

The journey of indole (B1671886) chemistry is deeply rooted in the study of the natural dye indigo (B80030). wikipedia.orgchemeurope.com In 1866, the German chemist Adolf von Baeyer achieved a significant breakthrough by reducing oxindole, an indigo derivative, to indole using zinc dust. wikipedia.orgchemeurope.combhu.ac.in Just a few years later, in 1869, Baeyer proposed the bicyclic structure of indole—a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring—that is accepted to this day. wikipedia.orgchemeurope.comresearchgate.net The name "indole" itself is a portmanteau of "indigo" and "oleum," the latter being a substance used in the initial isolation process. chemeurope.combiocrates.com

While certain indole derivatives were valued as dyestuffs in the 19th century, a surge of scientific interest in the indole nucleus occurred in the 1930s. wikipedia.orgchemeurope.com This was sparked by the discovery that this heterocyclic scaffold is a core component of numerous vital natural products, including the essential amino acid tryptophan and various important alkaloids. wikipedia.org The development of synthetic methodologies, most notably the Fischer indole synthesis in 1883, provided a reliable and versatile route to create substituted indoles, further fueling research. wikipedia.orgchemeurope.comcreative-proteomics.com More contemporary methods, such as the Leimgruber–Batcho indole synthesis developed in 1976, have become mainstays in the pharmaceutical industry for their efficiency in producing specifically substituted indoles. wikipedia.org Today, indole chemistry remains a vibrant and active field of research.

Broad Pharmacological Relevance of Indole Derivatives in Contemporary Medicinal Chemistry

Indole and its derivatives represent a class of heterocyclic compounds with profound importance in medicinal chemistry. researchgate.netnih.gov The indole scaffold is often referred to as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. arkat-usa.org This versatility has made indole derivatives a cornerstone of drug discovery and development.

The spectrum of biological activities associated with indole-based compounds is remarkably broad, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, antihypertensive, and antioxidant properties. researchgate.netajchem-b.comnrfhh.com The therapeutic impact of this chemical class is demonstrated by several clinically successful drugs. Notable examples include:

Vincristine , an indole alkaloid used as an anticancer agent. nih.gov

Reserpine , an antihypertensive medication. nih.gov

Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID). chemeurope.com

Omeprazole , a proton pump inhibitor used to reduce stomach acid and treat ulcers. ajchem-b.com

Specifically, indole carboxylates and their related carboxamides are recognized as crucial intermediates and pharmacophores. arkat-usa.orgnih.gov They serve as foundational building blocks for synthesizing compounds targeting a variety of diseases, including cancer, inflammation, and neurological disorders. nih.govnih.govchemimpex.com The strategic placement of a carboxylate or carboxamide group on the indole ring provides a key interaction point for biological targets and a handle for further chemical modification.

Specific Research Focus on Ethyl 2-Amino-1H-Indole-6-Carboxylate within Heterocyclic Chemistry

Within the vast family of indole-based compounds, this compound emerges as a molecule of significant interest in heterocyclic chemistry. Its structure is characterized by the presence of two key functional groups: a nucleophilic amino group at the 2-position and an ethyl ester at the 6-position. This bifunctionality makes it a versatile synthetic building block for the construction of more complex molecular architectures.

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.22 g/mol cymitquimica.com
CAS Number 412284-12-9 cymitquimica.com

The reactivity of the 2-aminoindole system is distinct; it is known to react more like a vinylogous carbamate (B1207046) than a typical arylamine. lookchem.com This characteristic influences its behavior in chemical reactions. The amino group can readily undergo acylation, alkylation, or participate in cyclization reactions to form fused heterocyclic systems. Simultaneously, the ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted into other functional groups.

This dual reactivity allows for the systematic modification of the indole scaffold at two distinct points, enabling the generation of diverse chemical libraries for biological screening. Research on related indole carboxylates has demonstrated their utility as precursors to potent biological inhibitors. For instance, various indole-2-carboxylic acid derivatives have been synthesized and investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy. nih.gov Similarly, derivatives of indole-2-carboxylates have been explored as ligands for the glycine (B1666218) binding site associated with the NMDA receptor, highlighting their potential in treating neurological conditions. nih.govacs.org

The strategic placement of functional groups on the indole ring is crucial for biological activity. The table below illustrates how different substitutions on the indole carboxylate framework lead to varied pharmacological targets, underscoring the potential of this compound as a starting point for developing novel therapeutic agents.

Parent Scaffold Derivative Type Biological Target/Activity Reference
Indole-2-carboxylic acid6-Acetamido derivativesIDO1/TDO dual inhibitors nih.gov
Indole-2-carboxylate (B1230498)C-3 substituted acetamidesGlycine receptor antagonists nih.gov
Indole-2-carboxamideThiazolyl-indole-carboxamidesMultitarget anticancer agents acs.org
Indole-2-carboxylateGeneral derivativesCRTH2 receptor antagonists sigmaaldrich.com

Given its structural features and the established pharmacological importance of related compounds, this compound represents a valuable and promising scaffold for future research in medicinal chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-amino-1H-indole-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-4-3-7-6-10(12)13-9(7)5-8/h3-6,13H,2,12H2,1H3

InChI Key

LQWNFQGVBSDEQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(N2)N

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Elucidation for Ethyl 2 Amino 1h Indole 6 Carboxylate

Precursor Synthesis and Intermediate Derivatization

A common and logical approach to synthesizing ethyl 2-amino-1H-indole-6-carboxylate involves the initial construction of a substituted indole (B1671886) core, followed by the derivatization of intermediates to install the desired functional groups.

Strategies for Constructing the Substituted Indole Core

The formation of the indole ring system with the correct substitution pattern is a critical first step. Two primary strategies for achieving this are the reduction of a nitro-indole precursor and the functionalization of a pre-existing indole-carboxylic acid derivative.

A widely employed method for introducing the amino group at the 2-position of the indole ring is through the reduction of a corresponding nitro-substituted precursor. This approach leverages the accessibility of nitro-indole compounds and the well-established chemistry for nitro group reduction.

The synthesis often begins with a commercially available or readily synthesized nitro-indole-carboxylate, such as ethyl 5-nitro-1H-indole-2-carboxylate. chemicalbook.com The nitro group can then be reduced to an amino group using various reducing agents. Common methods for nitro group reduction include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265). chemicalbook.comcommonorganicchemistry.com Other reducing agents such as tin(II) chloride (SnCl2), iron (Fe) in acidic media, and sodium dithionite (B78146) can also be effective. commonorganicchemistry.comijrar.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

For instance, the reduction of ethyl 5-nitro-1H-indole-2-carboxylate with ammonium formate and 5% palladium on carbon in ethanol (B145695) at reflux has been reported to yield the corresponding 5-amino-1H-indole-2-carboxylic acid ethyl ester in high yield. chemicalbook.com

Table 1: Common Reduction Methods for Nitro-Indoles
ReagentConditionsAdvantagesDisadvantages
H₂/Pd/CCatalytic hydrogenationClean reaction, high yieldMay reduce other functional groups
SnCl₂Acidic conditionsMild, tolerates some functional groupsRequires stoichiometric amounts
Fe/AcidAcidic conditions (e.g., AcOH)Inexpensive, mildCan be slow, requires workup to remove iron salts
Sodium DithioniteAqueous or alcoholic solutionsMild, useful for sensitive substratesCan sometimes lead to over-reduction

An alternative strategy involves the direct functionalization of an indole-carboxylic acid derivative. This can be achieved through bromination of the indole ring, followed by a nucleophilic substitution or a cross-coupling reaction to introduce the amino group. The position of bromination on the indole ring is directed by the existing substituents and the reaction conditions. For instance, bromination of 1-hydroxyindole-2-carboxylic acid derivatives has been shown to occur at the 3 and 5-positions. rsc.org

The synthesis of 6-bromoindole (B116670) is a key step in preparing various functionalized indoles. nih.gov Once the bromo-substituted indole is obtained, the bromine atom can be replaced with an amino group through various methods, including Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions. This approach offers flexibility in introducing a variety of amino substituents.

Esterification Protocols for the Carboxylate Moiety

Several methods are available for the esterification of indole-carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is a classic and cost-effective method. orgsyn.orgmasterorganicchemistry.com

For more sensitive substrates, milder esterification methods are preferred. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method that proceeds under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.orgcommonorganicchemistry.com Another approach involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ethanol. nih.gov

Table 2: Common Esterification Protocols for Indole-Carboxylic Acids
MethodReagentsConditionsKey Features
Fischer EsterificationEthanol, Acid Catalyst (e.g., H₂SO₄)RefluxEquilibrium reaction, requires excess alcohol
Steglich EsterificationEthanol, DCC, DMAPRoom TemperatureMild conditions, high yields
Acid Chloride FormationSOCl₂, then EthanolTwo-step processVersatile, good for sterically hindered acids

One-Pot and Multicomponent Reaction Approaches

Cascade Cyclization Reactions for Indole Ring Formation

Cascade or tandem reactions that lead to the formation of the indole ring in a single step are highly desirable. researchgate.net These reactions often involve the cyclization of a suitably functionalized precursor. For example, a highly effective one-pot synthesis of 2-aminoindoles has been developed involving a sequential gold(I)-catalyzed regioselective hydroamination and a copper(II) chloride-mediated oxidative cyclization. rsc.org

Another approach involves the palladium-catalyzed cyclization of 2-alkynylaniline derivatives to form 2-substituted indoles. mdpi.com These methods can sometimes be performed in a tandem fashion with a preceding Sonogashira coupling to generate the 2-alkynylaniline in situ. mdpi.com While these methods are powerful for generating the 2-aminoindole core, the specific substitution pattern of this compound may require careful selection of starting materials and optimization of reaction conditions.

The development of cascade cyclization reactions for the synthesis of functionalized indoles remains an active area of research, with the potential to provide more direct and efficient routes to complex indole derivatives. nih.gov

Metal-Catalyzed Coupling in Aminoindole Synthesis (e.g., Copper-Catalyzed Ullmann-Type Couplings)

The construction of the 2-aminoindole core structure frequently employs metal-catalyzed reactions, which facilitate the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Among these, copper-catalyzed Ullmann-type couplings are a valuable tool for the synthesis of N-aryl heterocycles, including indoles. researchgate.netchimia.ch These reactions typically involve the coupling of an aryl halide with a nitrogen-containing nucleophile in the presence of a copper catalyst. nih.gov

A prominent strategy for synthesizing 2-aminoindoles involves a one-pot, sequential process that leverages a combination of metal catalysts. rsc.org One such pathway begins with a gold(I)-catalyzed regioselective hydroamination of ynamides with anilines, followed by a copper(II)-mediated oxidative cyclization to form the final 2-aminoindole product. rsc.orgresearchgate.net

In the context of Ullmann-type reactions, copper catalysis is crucial for intramolecular C-N bond formation. organic-chemistry.org For instance, a tandem process can be designed where a copper-catalyzed Ullmann-type C-N coupling is followed by an intramolecular cross-dehydrogenative coupling (CDC) to build the indole ring system from readily available aryl iodides and enamines. organic-chemistry.org The classic Ullmann condensation requires high temperatures, but the development of ligand-accelerated catalysis has allowed these reactions to proceed under much milder conditions. nih.gov Ligands such as amino acids (e.g., L-proline) have been shown to significantly promote copper-catalyzed C-N coupling reactions, making them more efficient and applicable to a wider range of substrates. researchgate.netchimia.chnih.gov This approach is instrumental in synthesizing complex heterocyclic structures like those found in pharmaceuticals and advanced materials. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This process involves systematically varying parameters such as the choice of catalyst, ligand, base, solvent, and temperature. For metal-catalyzed syntheses of indoles, the interplay between these factors determines the reaction's efficiency and success. organic-chemistry.org

For example, in copper-catalyzed tandem reactions for indole synthesis, optimization experiments have shown that the combination of a copper(I) iodide (CuI) catalyst with a specific phosphine (B1218219) ligand like Johnphos, in the presence of a mild base such as potassium bicarbonate (KHCO3) and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), can provide superior yields. organic-chemistry.org The temperature and reaction time are also fine-tuned to ensure complete conversion while minimizing side product formation. organic-chemistry.org

Below is a representative data table illustrating the typical optimization of a key step in a 2-aminoindole synthesis, based on findings for related structures.

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1CuINoneK2CO3DMF13045
2Cu(OAc)2NoneK2CO3DMF13032
3CuIL-ProlineK2CO3DMSO11075
4CuIJohnphosCs2CO3Toluene13068
5CuIJohnphosKHCO3DMSO13088
6CuIJohnphosKHCO3DMSO11079

This table is an illustrative example based on typical optimization studies for copper-catalyzed indole synthesis and may not represent the exact conditions for this compound. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of indole derivatives is a growing focus for both academic and industrial researchers. tandfonline.comresearchgate.net The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient. nih.gov Traditional methods for indole synthesis often rely on toxic solvents, harsh conditions, and metal catalysts that can lead to waste. nih.gov

Modern, greener approaches applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the efficiency of organic reactions. tandfonline.comtandfonline.com This technique is an environmentally friendly and convenient methodology for synthesizing indole scaffolds. tandfonline.com

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or deep-eutectic liquids is a key tenet of green chemistry. researchgate.netnih.gov Some reactions can even be performed under solvent-free conditions, further minimizing environmental impact. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This approach improves atom economy and reduces the number of synthetic steps and purification processes required. researchgate.net

Development of Green Catalysts: Research into nanocatalysts and other recyclable or biodegradable catalysts aims to replace more toxic or hazardous traditional catalysts. tandfonline.comresearchgate.net

By adopting these green methodologies, the synthesis of this compound can be made more sustainable and cost-effective, aligning with the modern demands of chemical manufacturing. nih.gov

Chemical Reactivity and Advanced Derivatization Strategies of Ethyl 2 Amino 1h Indole 6 Carboxylate

Transformations Involving the 2-Amino Group

The 2-amino group of ethyl 2-amino-1H-indole-6-carboxylate is a primary nucleophilic center, readily participating in a variety of chemical reactions.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The primary amino group can be readily acylated to form amides or sulfonylated to produce sulfonamides. Acylation is typically achieved by reacting the indole (B1671886) with an acyl chloride or a carboxylic acid anhydride. libretexts.org For instance, the reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-benzoyl derivative. rsc.org Similarly, sulfonamides can be synthesized by treating the aminoindole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a suitable base. nih.gov These reactions are fundamental in medicinal chemistry for creating bioisosteres of amides and exploring structure-activity relationships. nih.gov

A variety of coupling reagents can be employed for the formation of amides from carboxylic acids and amines, including EDC/HOBt and HATU/DIPEA. nih.gov The use of thionyl chloride to activate carboxylic acids also provides a one-pot method for amide synthesis. rsc.orgresearchgate.net

Condensation Reactions with Aldehydes and Ketones

The 2-amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. acs.orgresearchgate.netnanobioletters.com This reaction is typically catalyzed by an acid and involves the formation of a C=N double bond, with the elimination of a water molecule. libretexts.org For example, reacting this compound with benzaldehyde (B42025) in the presence of an acid catalyst would produce the corresponding N-benzylideneimine derivative. These Schiff bases can be valuable intermediates for the synthesis of other heterocyclic systems or can themselves exhibit biological activity. researchgate.netscirp.org The reaction conditions, such as pH, must be carefully controlled for optimal imine formation. libretexts.org

The general mechanism for these reactions involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.commasterorganicchemistry.com These reactions are often reversible and can be influenced by the reaction conditions. libretexts.org

Amination Reactions (e.g., Buchwald-Hartwig Amination)

The 2-amino group can also participate in more advanced cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of C-N bonds between the amino group of the indole and aryl halides or triflates. wikipedia.orgnih.govbeilstein-journals.org This powerful transformation has broad applications in the synthesis of complex amines and has become a cornerstone of modern medicinal chemistry. wikipedia.orgbeilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as X-Phos), and a base. beilstein-journals.org The choice of ligand and reaction conditions is crucial for the success of the coupling. wikipedia.orgacs.org

Modifications of the 6-Carboxylate Group

The ethyl ester at the 6-position of the indole ring provides another handle for chemical modification, allowing for the introduction of a variety of functional groups.

Amide and Hydrazide Formation

The ethyl ester can be converted into amides by reaction with primary or secondary amines. libretexts.orgyoutube.com This aminolysis reaction is often facilitated by heating or by using activating agents. libretexts.org For instance, treatment with ammonia (B1221849) would yield the corresponding 6-carboxamide.

Furthermore, the ester can react with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. nih.govresearchgate.netmdpi.comprepchem.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). nih.govresearchgate.net The resulting hydrazide is a key intermediate for the synthesis of various five-membered heterocycles, such as pyrazoles and triazoles. mdpi.com

Ester Exchange and Hydrolysis Reactions

The ethyl ester can undergo transesterification, or ester exchange, by reacting with another alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to, for example, a methyl or benzyl (B1604629) ester.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions (saponification). libretexts.org Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification, will yield the 6-carboxylic acid. libretexts.org This carboxylic acid can then be used in a variety of subsequent reactions, such as further amide couplings. organic-chemistry.org

Electrophilic Aromatic Substitutions on the Indole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. researchgate.net The indole ring is inherently electron-rich and thus highly susceptible to attack by electrophiles. organic-chemistry.orgrsc.org The reaction mechanism typically involves a two-step process: the initial attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. monash.edumasterorganicchemistry.com

For the ethyl indole-2-carboxylate (B1230498) scaffold, electrophilic substitution is strongly directed to the C3 position. This high regioselectivity is a consequence of the powerful electron-donating effect of the indole ring nitrogen, which preferentially stabilizes the transition state leading to C3-substitution. While the amino group at C2 is an activating group and the carboxylate at C6 is deactivating, the inherent reactivity of the C3 position in indoles generally dominates. nih.govmasterorganicchemistry.com

A prime example of this reactivity is the Vilsmeier-Haack reaction, which is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings. organic-chemistry.orgijpcbs.com When applied to indole derivatives, this reaction reliably yields 3-formylindoles. The electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). chemistrysteps.com

Table 1: Example of Electrophilic Aromatic Substitution on an Indole Scaffold

ReactionSubstrateReagentsProductPosition of Substitution
Vilsmeier-Haack FormylationIndole DerivativePOCl₃, DMF3-Formylindole DerivativeC3

Palladium-Catalyzed Cross-Coupling Reactions at Substituted Indole Positions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling, typically involve the reaction of an organohalide or triflate with an organometallic partner, catalyzed by a palladium(0) complex. nih.gov The general catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst into the carbon-halide bond, transmetalation with the organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.comnih.gov

To apply these methods to this compound, a preliminary halogenation of the indole ring is necessary to install a suitable coupling handle. Once a halo-indole derivative is obtained, it can participate in various cross-coupling reactions. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. youtube.comorganic-chemistry.org This reaction is noted for its high efficiency and broad substrate scope, largely due to the development of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle. nih.gov Research has demonstrated the successful N-arylation of indoles using these methods. nih.gov

Table 2: Example of Palladium-Catalyzed Cross-Coupling on a Substituted Indole-2-Carboxylate

Reaction TypeIndole SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct
Buchwald-Hartwig AminationEthyl 3-bromo-1H-indole-2-carboxylate2-MethoxyanilinePalladium(II) acetate, XPhosCesium carbonate1,4-DioxaneEthyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate

This example uses a closely related analog to demonstrate the principle of cross-coupling on the indole-2-carboxylate core. organic-chemistry.org

N-Substitution and N-Alkylation of the Indole Nitrogen

The nitrogen atom of the indole ring (N1) is a key site for derivatization. The N-H proton is weakly acidic, with a pKa of approximately 16-17, and can be removed by a suitable base to generate a nucleophilic indolide anion. youtube.com This anion readily participates in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides, to afford N-alkylated indoles. monash.eduyoutube.com

Commonly used bases for this transformation include sodium hydride (NaH) or potassium hydroxide (KOH). youtube.commdpi.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The choice of alkylating agent allows for the introduction of a wide array of functional groups, from simple alkyl chains to more complex moieties like allyl or benzyl groups. mdpi.com This method is a robust and straightforward approach to modify the steric and electronic properties of the indole core, which is a crucial strategy in tuning the biological activity of peptide-based molecules. monash.edu

Table 3: Examples of N-Alkylation of the Ethyl Indole-2-Carboxylate Scaffold

Alkylating AgentBaseSolventProductReference
Allyl bromideaq. KOHAcetoneEthyl 1-allyl-1H-indole-2-carboxylate mdpi.com
Benzyl bromideaq. KOHAcetoneEthyl 1-benzyl-1H-indole-2-carboxylate mdpi.com
α-Bromo esterSodium HydrideTHFEthyl 1-(alkoxycarbonylmethyl)-1H-indole-2-carboxylate youtube.com

These examples utilize the parent ethyl indol-2-carboxylate to illustrate the N-alkylation reaction.

Structure Activity Relationship Sar and Structural Modification Studies of Ethyl 2 Amino 1h Indole 6 Carboxylate Analogues

Systematic Variation of Substituents on the Indole (B1671886) Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, offers multiple positions for substitution, allowing for a thorough investigation of SAR. nih.govchula.ac.th The chemical versatility of the indole ring, with its seven potential substitution sites, provides a rich platform for developing new derivatives with tailored biological activities. nih.gov Studies have particularly highlighted positions 1, 2, and 3 as reactive sites of significant interest for generating novel compounds. nih.gov

Influence of the 2-Amino Group's Substitutions on Biological Interactions

The 2-amino group is a critical determinant of the biological activity of these indole derivatives. Modifications at this position, such as N-acylation, can significantly impact their interaction with biological targets. nih.gov The introduction of various substituents on the amino group can alter the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and efficacy.

For instance, the conversion of the 2-amino group to an amide can be a key modification. arkat-usa.org The amide bond itself is a crucial feature in many biologically active molecules, participating in hydrogen bonding and other interactions with enzymes and receptors. arkat-usa.org The nature of the acyl group introduced can fine-tune these interactions.

A common synthetic strategy involves the acylation of the indole nitrogen. nih.gov While acylation often occurs at the C3 position due to the electron density of the indole ring, selective N-acylation is an important method for creating N-acylindoles, which are present in many pharmaceuticals. nih.gov

Role of the 6-Carboxylate Ester Linkage and its Modifications

Bioisosteric replacement is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties. researchgate.netcambridgemedchemconsulting.com In this context, the ester functionality can be replaced by other groups with similar steric and electronic properties. For example, replacing the ester with an amide is a frequent modification. nih.gov Studies comparing ester and amide derivatives have shown that the nature of this group can be critical for activity, with the amide sometimes being more favorable for receptor interaction. nih.gov

The hydrolysis of the ester to a carboxylic acid is another important transformation. nih.gov While in some cases this can lead to a decrease or loss of activity, in others, the resulting carboxylic acid can form crucial interactions with the target. nih.gov For instance, the indole nucleus of indole-2-carboxylic acid has been observed to chelate with metal ions in the active site of certain enzymes. nih.gov

Positional Effects of Substituents on the Benzene (B151609) Moiety of the Indole Ring

The introduction of substituents at different positions of the benzene ring can lead to isomers with markedly different biological profiles. mdpi.com For example, moving a substituent from one position to another can drastically alter the potency of a compound. mdpi.com The specific placement of functional groups can dictate the types of interactions, such as hydrogen bonds or hydrophobic interactions, that the molecule can form with its target.

Furthermore, the nature of the substituent itself is critical. The addition of various polar and nonpolar groups allows for a comprehensive exploration of the chemical space around the indole core. nih.gov This systematic variation helps in identifying the optimal substitution pattern for a desired biological effect. For instance, the introduction of an acetyl group at the 5-position of the indole ring has been explored as a strategy to modify the properties of indole-based ligands. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Potency

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, is a critical factor influencing its biological activity. longdom.org Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological effects because biological systems, such as enzymes and receptors, are themselves chiral. longdom.orgnih.gov Therefore, understanding the stereochemistry of ethyl 2-amino-1H-indole-6-carboxylate analogues is essential for developing potent and selective drugs. nih.gov

The spatial arrangement of a molecule determines how well it fits into the binding site of a biological target. longdom.org Even subtle changes in conformation can lead to significant differences in binding affinity and, consequently, biological potency. nih.gov For many classes of compounds, stereochemistry is the primary driver of their pharmacological and pharmacokinetic properties. nih.gov

Studies have shown that for certain compounds, only one enantiomer may exhibit the desired biological activity, while the other may be inactive or even have undesirable effects. nih.gov This stereospecificity can be due to differences in how the enantiomers interact with their biological targets or how they are transported across cell membranes. nih.gov For example, the uptake of some drugs can be mediated by stereoselective transport systems. nih.gov

Ligand Efficiency and Lipophilicity Contributions to SAR

In the process of drug discovery, it is not enough for a compound to be potent; it must also possess a favorable balance of other properties, including efficiency and appropriate lipophilicity. wikipedia.org Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size, typically the number of non-hydrogen atoms. wikipedia.orgyoutube.com It provides a way to assess the quality of a hit or lead compound, with higher ligand efficiency values being desirable. wikipedia.orgtaylorandfrancis.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com A compound's lipophilicity affects its solubility and its ability to cross biological membranes. researchgate.net While higher lipophilicity can lead to better permeability, it can also be associated with increased toxicity and metabolic instability. cambridgemedchemconsulting.comresearchgate.net Therefore, optimizing the lipophilicity of this compound analogues is a key aspect of their development. acs.org

The interplay between lipophilicity and biological activity is complex. For some indole derivatives, a correlation has been observed between their lipophilicity and their anticancer activity. nih.gov Computational tools are often used to predict the lipophilicity and other ADME properties of new compounds, helping to guide the design of molecules with a greater chance of success. nih.gov

Interactive Data Table: Ligand Efficiency and Lipophilicity Metrics

This table provides an overview of key metrics used to evaluate drug candidates.

MetricDescriptionFormulaImportance in Drug Discovery
Ligand Efficiency (LE) Measures the binding energy per non-hydrogen atom. wikipedia.orgLE = - (ΔG) / NHelps identify potent compounds that are not excessively large. wikipedia.orgtaylorandfrancis.com
Lipophilicity (logP) The logarithm of the partition coefficient between an organic and aqueous phase. researchgate.netlogP = log([solute]organic / [solute]aqueous)Influences solubility, permeability, and overall ADME profile. researchgate.netmdpi.com
Binding Efficiency Index (BEI) Relates potency to molecular weight. wikipedia.orgBEI = pKi / MW (kDa)Provides a size-independent measure of binding efficiency.
Lipophilic Ligand Efficiency (LLE) Combines potency and lipophilicity. wikipedia.orgLLE = pIC50 - logPAims to optimize potency while controlling lipophilicity.

Development of Pharmacophore Models for Indole-Based Ligands

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. youtube.comnih.gov These models serve as templates for designing new ligands with improved affinity and selectivity. creative-biolabs.com

A pharmacophore model can be developed based on the structures of a set of known active ligands (ligand-based) or from the structure of the biological target itself (structure-based). nih.govcreative-biolabs.com Ligand-based approaches involve aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. creative-biolabs.comresearchgate.net The conformational flexibility of the ligands is a key consideration in this process. creative-biolabs.com

Structure-based pharmacophore modeling, on the other hand, utilizes the three-dimensional structure of the target protein to identify key interaction points within the binding site. nih.gov This approach can be particularly useful when a limited number of known ligands are available. nih.gov

For indole-based ligands, pharmacophore models have been successfully developed to rationalize their structure-activity relationships and guide the design of new inhibitors for various targets. nih.gov These models provide valuable insights into the key interactions between the indole scaffold and its binding partners, facilitating the development of more potent and specific therapeutic agents. nih.gov The process often involves generating and validating multiple pharmacophore hypotheses to select the one that best explains the observed biological data. nih.gov

Mechanistic Investigations into the Biological Activities of Indole Carboxylates

Enzyme Inhibition Studies and Target Validation

The structural framework of indole (B1671886) carboxylates makes them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This has been a significant area of research in the pursuit of novel therapeutic agents.

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)

The enzyme HIV-1 integrase is crucial for the replication of the human immunodeficiency virus (HIV) as it facilitates the integration of the viral DNA into the host cell's genome. nih.gov The inhibition of this enzyme is a key strategy in antiretroviral therapy.

While direct studies on ethyl 2-amino-1H-indole-6-carboxylate are limited, research on the broader class of indole-2-carboxylic acid derivatives has revealed a significant mechanism of action against HIV-1 integrase. nih.govnih.gov The core of this mechanism lies in the ability of the indole scaffold and the C2 carboxyl group to chelate with two essential magnesium ions (Mg²⁺) located within the enzyme's active site. nih.govrsc.org This interaction effectively blocks the strand transfer step of the integration process, thereby inhibiting viral replication. nih.govmdpi.com

Further structure-activity relationship (SAR) studies on related indole-2-carboxylic acid derivatives have shown that modifications at various positions of the indole ring can significantly influence inhibitory potency. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position can enhance binding with the viral DNA through π–π stacking interactions. rsc.orgnih.gov Additionally, incorporating a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site. nih.govnih.gov These findings underscore the potential of the indole-2-carboxylic acid scaffold as a promising foundation for the development of new HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

CompoundModificationIC₅₀ (μM)Key Finding
Indole-2-carboxylic acid (1)Parent Scaffold32.37Demonstrated potential as an HIV-1 integrase inhibitor. nih.gov
Compound 17aC6 Halogenated Benzene Ring3.11Markedly improved inhibition, likely due to π–π stacking with viral DNA. rsc.orgnih.gov
Compound 20aOptimized C3 and C6 substitutions0.13Significant increase in potency due to enhanced interaction with the enzyme's hydrophobic cavity. nih.govnih.gov

Inhibition of Metabolic Enzymes (e.g., IDO1/TDO, FabG)

Metabolic enzymes play crucial roles in various physiological and pathological processes. Their inhibition can be a valuable therapeutic strategy for a range of diseases, including cancer and inflammatory disorders.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan to kynurenine (B1673888). nih.govnih.gov Overexpression of these enzymes is observed in many cancer cells, leading to an immunosuppressive tumor microenvironment by depleting tryptophan and accumulating kynurenine metabolites. sci-hub.se Therefore, inhibiting IDO1 and TDO is a promising approach in cancer immunotherapy. nih.govfrontiersin.org

Although specific data on this compound is not available, studies on other indole-2-carboxylic acid derivatives have identified them as potential dual inhibitors of IDO1 and TDO. sci-hub.se Molecular docking studies suggest that these compounds can bind within the active pockets of both enzymes. sci-hub.se The mechanism of inhibition for some inhibitors involves disturbing the ligand delivery tunnel, which prevents oxygen and water from accessing the active site, and hindering the exchange of the substrate tryptophan with the product kynurenine. nih.gov For instance, 6-acetamido-indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity at low micromolar concentrations. sci-hub.se

FabG

There is currently no available research in the provided results regarding the inhibition of FabG (3-oxoacyl-ACP reductase), an essential enzyme in bacterial fatty acid synthesis, by this compound.

Receptor Modulation and Signaling Pathway Perturbation

Indole carboxylates can also exert their biological effects by interacting with cellular receptors and modulating downstream signaling pathways, influencing a wide array of cellular functions.

Allosteric Modulation of G-Protein Coupled Receptors (e.g., CB1 Receptor)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a central role in cellular communication. The cannabinoid receptor 1 (CB1), a GPCR predominantly found in the central nervous system, is involved in regulating numerous physiological processes. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a sophisticated way to fine-tune receptor activity. nih.gov

While there is no direct evidence of this compound acting as a CB1 receptor modulator, extensive research on structurally related indole-2-carboxamides has established this scaffold as a key player in CB1 allosteric modulation. nih.govnih.gov A prototypical example is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.gov These modulators can enhance the binding of orthosteric agonists while simultaneously acting as negative allosteric modulators of agonist-induced G-protein activation. nih.govnih.gov This demonstrates that the indole ring is a preferred structure for maintaining high binding affinity to the allosteric site. nih.gov Structure-activity relationship studies have highlighted that substituents at the C3 position of the indole ring significantly impact the allosteric effects of the ligand. nih.govnih.gov

Table 2: Allosteric Modulation of CB1 Receptor by Indole-2-Carboxamide Analogs

CompoundKey Structural FeatureEffect on Agonist ([³H]CP55,940) BindingFunctional Effect
ORG27569Prototypical indole-2-carboxamidePositive Cooperativity (Enhances binding) nih.govNegative Allosteric Modulator (Inhibits G-protein activation) nih.gov
11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide)Optimized C3 substituentHigh Positive Cooperativity (α=16.55) nih.govPotent antagonism of agonist-induced GTPγS binding nih.gov

Modulation of Cellular Signaling Cascades

The interaction of indole derivatives with enzymes and receptors can lead to the perturbation of various intracellular signaling cascades, affecting fundamental cellular processes.

While direct studies on this compound are lacking, related indole compounds have been shown to modulate key signaling pathways. For example, some indole-2-carboxamide allosteric modulators of the CB1 receptor can induce biased signaling. researchgate.net These compounds can inhibit G-protein-dependent pathways while simultaneously activating β-arrestin-mediated downstream signaling, such as the ERK pathway. nih.govresearchgate.net This biased agonism offers a potential mechanism to achieve selective therapeutic effects while minimizing unwanted side effects. nih.gov

Furthermore, indole metabolites produced by gut bacteria, known as indolokines, have been found to regulate host immune responses through pathways like the aryl hydrocarbon receptor (AhR) signaling pathway, which can influence IL-6 secretion. nih.gov This highlights the broader potential of indole-containing molecules to influence cellular signaling.

Antimicrobial Efficacy and Mechanisms of Action

The emergence of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Indole derivatives have been identified as a promising scaffold in this area.

Although specific antimicrobial studies on this compound are not detailed in the provided search results, research on related indole structures demonstrates significant potential. Indole-2-carboxamides have been reported to possess potent pan-activity against various mycobacterial species, including M. tuberculosis and non-tuberculous mycobacteria (NTM). nih.gov The proposed mechanism of action for these compounds is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), which is essential for transporting mycolic acids to the outer membrane of the bacteria. nih.gov

Other studies have shown that different indole derivatives, such as those combined with a rhodanine (B49660) scaffold, exhibit broad-spectrum antibacterial activity. nih.gov Docking studies of these compounds suggest that their antibacterial action may arise from the inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. nih.gov Similarly, antifungal activity has been linked to the inhibition of lanosterol (B1674476) 14α-demethylase. nih.gov The antimicrobial activity of some derivatives is often enhanced when they form metal complexes. mdpi.com

Table 3: Antimicrobial Activity of Selected Indole Derivatives

Compound ClassTarget Organism(s)Proposed Mechanism of ActionReference
Indole-2-carboxamidesMycobacterium species (e.g., M. tuberculosis)Inhibition of MmpL3 nih.gov
Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesGram-positive and Gram-negative bacteriaInhibition of E. coli MurB nih.gov
Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesFungiInhibition of lanosterol 14α-demethylase nih.gov

Antibacterial Spectrum and Modes of Inhibition

There is currently no specific information available in the scientific literature detailing the antibacterial spectrum or the precise modes of inhibition for this compound. While numerous indole derivatives have been investigated for their activity against a wide range of Gram-positive and Gram-negative bacteria, with mechanisms often involving the disruption of bacterial cell division, biofilm formation, or specific enzymatic pathways, no such studies have been published for this specific compound.

Antifungal Activities and Proposed Mechanisms

Similarly, research specifically elucidating the antifungal activities and proposed mechanisms of this compound is not present in the available scientific databases. Studies on other indole-containing molecules have reported various antifungal effects, but dedicated research to identify and characterize any such properties for this compound has not been found.

Antiviral Properties and Inhibition of Viral Replication Stages

There is no published data on the antiviral properties of this compound or its potential to inhibit viral replication stages. The antiviral activity of indole derivatives is a field of active research, with some compounds showing efficacy against viruses like HIV, influenza, and hepatitis viruses through various mechanisms such as inhibiting viral entry, replication enzymes, or assembly. However, this compound has not been a subject of such investigations.

Anti-Inflammatory and Anticancer Potential and Underlying Biological Pathways

Investigations into the specific anti-inflammatory or anticancer potential of this compound, and the underlying biological pathways, have not been reported in the scientific literature. The anti-inflammatory and anticancer activities of the indole nucleus are well-documented, with mechanisms often involving the modulation of key signaling pathways related to inflammation (e.g., COX, LOX) and cancer (e.g., kinase inhibition, apoptosis induction). Despite the therapeutic promise of this class of compounds, research has yet to focus on the specific contributions of the 2-amino and 6-carboxylate substitutions in this particular ethyl ester.

Computational Chemistry and in Silico Modeling of Ethyl 2 Amino 1h Indole 6 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. For ethyl 2-amino-1H-indole-6-carboxylate, these calculations can elucidate its electronic distribution, stability, and reactivity.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic structure of a molecule is paramount to its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

The HOMO would likely be distributed over the electron-rich indole (B1671886) nucleus, particularly the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be located over the carboxylate group and the fused benzene (B151609) ring, suggesting these regions are susceptible to nucleophilic attack. The energy gap would provide a measure of the molecule's kinetic stability.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Heterocyclic Compound

ParameterValue (eV)
HOMO Energy-7.06
LUMO Energy-2.54
Energy Gap (ΔE)4.52

Data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and serves as a representative example of the type of data obtained from quantum chemical calculations. materialsciencejournal.org

Reactivity Descriptors and Electrostatic Potential Maps

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. materialsciencejournal.org These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are another powerful visualization tool derived from quantum chemical calculations. An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would be expected to show negative potential (typically colored red or orange) around the oxygen atoms of the carboxylate group and the nitrogen of the amino group, indicating these as sites for electrophilic interaction. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino group and the indole NH group, suggesting these are favorable sites for nucleophilic interaction.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in silico tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity, which is often expressed as a scoring function or binding energy. This information is crucial for understanding the stability of the ligand-protein complex and the nature of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

While specific docking studies for this compound are not detailed in the provided search results, numerous studies on related indole derivatives highlight the utility of this approach. For example, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase through molecular docking, revealing key interactions with magnesium ions in the active site. nih.gov Similarly, other indole derivatives have been docked into the active sites of enzymes like UDP-N-acetylmuramate-alanine ligase (MurC) to explore their potential as antimicrobial agents. nih.gov

For this compound, a hypothetical docking study against a relevant kinase, for instance, would likely show the amino group and the indole NH acting as hydrogen bond donors, while the carbonyl oxygen of the ester could act as a hydrogen bond acceptor. The indole ring itself could participate in pi-pi stacking interactions with aromatic amino acid residues in the binding pocket.

Table 2: Representative Binding Affinity Data from Molecular Docking of an Indole Derivative

CompoundTarget EnzymeBinding Energy (kcal/mol)
Indole Derivative 9UDP-N-acetylmuramate-alanine ligase (MurC)-11.5
Ampicillin (Standard)UDP-N-acetylmuramate-alanine ligase (MurC)-8.0

This data is for (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid and serves as an illustrative example. nih.gov

Conformational Dynamics in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur in a biological environment. MD simulations can reveal the flexibility of the ligand and the protein, the role of solvent molecules, and provide a more accurate estimation of binding free energies. This technique would be invaluable in assessing the stability of the binding mode of this compound predicted by docking and in understanding the dynamic nature of its interactions with a target protein.

Predictive Modeling for Biological Activity and ADMET Properties

Various computational tools and web servers are available to predict a wide range of ADMET parameters. For this compound, these models could predict its oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450s, and potential toxicities. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and the presence of specific functional groups. Studies on substituted indole derivatives have demonstrated the application of these predictive models.

Table 3: Predicted ADMET Properties for a Hypothetical Indole-Based Compound

PropertyPredicted Value/Classification
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
Distribution
Blood-Brain Barrier (BBB) PenetrationLow
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitorNon-inhibitor
CYP3A4 InhibitorInhibitor
Excretion
Renal Organic Cation TransporterSubstrate
Toxicity
AMES MutagenicityNon-mutagenic
hERG InhibitionLow risk

This table presents a hypothetical set of ADMET predictions for an indole derivative to illustrate the type of information generated by such models.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR Spectroscopy would be used to identify all unique proton environments in ethyl 2-amino-1H-indole-6-carboxylate. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the aromatic protons on the indole (B1671886) ring, the C3 proton, the amino (NH₂) protons, and the indole NH proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the connectivity of the molecule.

¹³C-NMR Spectroscopy provides information on the carbon framework. A ¹³C-NMR spectrum would display a distinct signal for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the eight carbons of the indole core.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound Data below is predictive and based on general principles, as specific experimental values for this compound are not available in the provided search results.

Atom Type Technique Expected Chemical Shift (ppm) Expected Multiplicity
Indole NH ¹H-NMR > 10.0 Singlet (broad)
Aromatic CH ¹H-NMR 6.5 - 8.0 Doublet, Singlet
Amino NH₂ ¹H-NMR ~5.0 Singlet (broad)
Ester -OCH₂- ¹H-NMR ~4.3 Quartet
Ester -CH₃ ¹H-NMR ~1.3 Triplet
Ester C=O ¹³C-NMR ~165 N/A
Aromatic C ¹³C-NMR 100 - 140 N/A
Ester -OCH₂- ¹³C-NMR ~60 N/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-HRMS, LRMS-ESI)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is particularly effective for providing highly accurate mass measurements, which can confirm the molecular formula.

For this compound (C₁₁H₁₂N₂O₂), the exact mass can be calculated and then compared to the experimental value obtained from an ESI-HRMS analysis. The observed m/z value for the protonated molecule [M+H]⁺ would be expected to closely match the calculated value, typically within a few parts per million (ppm). Low-Resolution Mass Spectrometry (LRMS) is also used for routine confirmation of the molecular weight. mdpi.comuni.lu Analysis of related indole derivatives has shown the utility of ESI-HRMS in confirming their calculated molecular formulas. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound The monoisotopic mass for C₁₁H₁₂N₂O₂ is 204.090 Da. The data below is predictive.

Ion Technique Calculated m/z Found m/z
[M+H]⁺ ESI-HRMS 205.09715 Data not available
[M+Na]⁺ ESI-HRMS 227.07909 Data not available

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. researchgate.net

IR Spectroscopy of this compound would show characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

N-H stretching from the indole NH and the primary amino group (NH₂), typically appearing in the 3200-3500 cm⁻¹ region.

C-H stretching from the aromatic ring and the ethyl group, usually found between 2850-3100 cm⁻¹.

C=O stretching from the ethyl ester, which is a strong, sharp band around 1680-1710 cm⁻¹.

C=C stretching from the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

C-O stretching from the ester group, typically seen between 1100-1300 cm⁻¹.

Studies on similar molecules like indole-2-carboxylic acid show characteristic N-H stretching vibrations around 3350-3450 cm⁻¹. researchgate.net The analysis of ethyl maltol, which also contains a carbonyl group, demonstrates how IR spectroscopy can identify key functional groups and even intermolecular interactions like hydrogen bonding. mdpi.com

Raman Spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would be useful for identifying the C=C bonds of the indole ring and could provide additional structural confirmation.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole NH & Amino NH₂ N-H Stretch 3200 - 3500
Aromatic & Aliphatic CH C-H Stretch 2850 - 3100
Ester C=O C=O Stretch 1680 - 1710
Aromatic C=C C=C Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure, particularly in molecules with conjugated π-systems. libretexts.org

The indole ring system in this compound constitutes a chromophore. The absorption of UV radiation promotes electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. uzh.ch The spectrum would be expected to show absorptions corresponding to π → π and potentially n → π* transitions. slideshare.netyoutube.com The extended conjugation of the indole system typically results in strong absorption bands in the UV region (200-400 nm). The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, one can generate a precise electron density map and, from that, a complete molecular structure.

If a suitable single crystal of this compound could be grown, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal the crystal packing arrangement, including intermolecular interactions like hydrogen bonding between the amino groups and ester carbonyls, which dictate the supramolecular architecture. nih.gov The crystal structure of related compounds has been successfully determined, confirming molecular connectivity and revealing packing patterns like herringbone motifs. nih.govrsc.org

Table 4: Crystallographic Data Parameters from a Hypothetical X-ray Analysis This table illustrates the type of data obtained from X-ray crystallography; specific values for the target compound are not available.

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
a, b, c (Å) Unit cell dimensions. Data not available
α, β, γ (°) Unit cell angles. Data not available
V (ų) Volume of the unit cell. Data not available

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and determine the appropriate solvent system for column chromatography. For this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate) would likely be used as the mobile phase on a silica (B1680970) gel stationary phase. rsc.org The purity can be qualitatively assessed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for quantitative purity analysis. Using a suitable column (e.g., C18) and mobile phase, HPLC can separate the target compound from even minor impurities. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC can be employed to determine enantiomeric excess if the compound is synthesized in an asymmetric fashion. acs.org

Q & A

Q. What are the established synthetic routes for ethyl 2-amino-1H-indole-6-carboxylate, and what are the critical reaction conditions?

this compound can be synthesized via multi-step reactions, including cyclization, substitution, and esterification. For example, analogous indole derivatives (e.g., ethyl 6-amino-1H-indole-4-carboxylate) are synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (e.g., nitrogen) . Key conditions include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄. Post-synthesis purification often involves column chromatography and recrystallization .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological validation includes:

  • Chromatography : HPLC or GC-MS to confirm purity (>98% by area normalization) .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., amino and carboxylate groups) and FT-IR for functional group analysis (e.g., N-H stretch at ~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₁H₁₂N₂O₂: 204.22 g/mol) .

Q. What are the recommended safety protocols for handling this compound?

While specific toxicity data for this compound is limited, indole derivatives generally require:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Respiratory Protection : P95 masks or OV/AG/P99 filters if airborne particulates are generated .
  • Ventilation : Use fume hoods to prevent inhalation exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in cross-coupling reactions?

Yield optimization involves:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of indole intermediates .
  • Additives : Use ligands like PPh₃ or BINAP to stabilize reactive intermediates .
  • DoE (Design of Experiments) : Apply factorial design to assess interactions between variables (e.g., temperature, catalyst loading) .

Q. What contradictory data exists regarding the biological activity of this compound analogs, and how can these discrepancies be resolved?

For example, ethyl 6-amino-1H-indole-4-carboxylate shows antiviral activity in some studies but not others. Resolution strategies include:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., amino vs. chloro groups) across analogs .
  • Dose-Response Curves : Establish EC₅₀ values to quantify potency variations .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Advanced approaches include:

  • DFT Calculations : Model transition states for nucleophilic substitution or ester hydrolysis .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
  • In Silico Docking : Predict binding affinities for biological targets (e.g., kinase enzymes) .

Methodological and Theoretical Frameworks

Q. How can researchers design experiments to investigate the stability of this compound under varying storage conditions?

A factorial design approach is recommended:

  • Variables : Temperature (4°C, 25°C), humidity (dry vs. 60% RH), and light exposure .
  • Outcome Metrics : Monitor degradation via HPLC and colorimetric assays over 1–6 months .

Q. What theoretical frameworks guide the study of this compound’s role in medicinal chemistry?

Key frameworks include:

  • Hammett Theory : Correlate substituent electronic effects (e.g., amino group) with bioactivity .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylate for hydrogen bonding) .
  • Retrosynthetic Analysis : Plan synthetic routes based on target molecule complexity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the carcinogenicity of indole derivatives like this compound?

  • Toxicogenomic Studies : Use Ames tests or micronucleus assays to assess mutagenicity .
  • Literature Meta-Analysis : Compare data across databases (e.g., PubChem, DSSTox) to identify consensus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.